molecular formula C13H19N3O2 B1614373 Ethyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate CAS No. 926921-61-1

Ethyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate

Cat. No. B1614373
M. Wt: 249.31 g/mol
InChI Key: MTWGDARCNWTWJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate is a chemical compound with the molecular formula C13H19N3O2 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of Ethyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate is represented by the formula C13H19N3O2 . The molecular weight of the compound is 249.31 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate include a molecular weight of 249.31 g/mol and a molecular formula of C13H19N3O2 .

Scientific Research Applications

Synthetic Chemistry and Catalysis

An expedient phosphine-catalyzed [4 + 2] annulation synthesis demonstrates the utility of related ethyl carboxylate compounds in creating highly functionalized tetrahydropyridines. This process highlights the versatility of such compounds in synthetic organic chemistry, providing a method for constructing complex molecular architectures with complete regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003).

Molecular Design and Drug Development

Compounds structurally related to "Ethyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate" have been explored for their pharmacological potential. For instance, derivatives containing piperidine moieties have been synthesized and evaluated as promising anticancer agents. This indicates the relevance of such structures in medicinal chemistry for designing new therapeutic agents with potential anticancer properties (Rehman et al., 2018).

Antimicrobial and Biological Activities

The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents demonstrate the biological relevance of compounds structurally related to "Ethyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate." Such studies contribute to the development of new drugs with specific biological activities, offering insights into their mechanism of action and therapeutic potential (Rahmouni et al., 2016).

Safety And Hazards

Ethyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . In case of ingestion, the mouth should be cleaned with water and plenty of water should be drunk afterwards .

properties

IUPAC Name

ethyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-3-18-13(17)11-5-4-6-16(9-11)12-8-14-7-10(2)15-12/h7-8,11H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWGDARCNWTWJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=NC(=CN=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640310
Record name Ethyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate

CAS RN

926921-61-1
Record name Ethyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate
Reactant of Route 5
Ethyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.